3-(Trifluoromethyl)phenylhydrazine

Description

The exact mass of the compound 3-(Trifluoromethyl)phenylhydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157345. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Trifluoromethyl)phenylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)phenylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

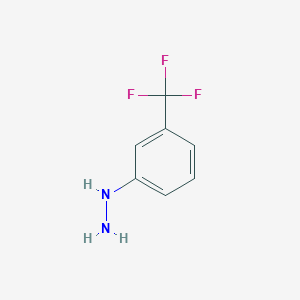

Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-3-6(4-5)12-11/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSESUCWJKLHXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190274 | |

| Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-78-5 | |

| Record name | [3-(Trifluoromethyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 368-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(trifluoromethyl)phenyl]hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZGA5B6Z3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3-(Trifluoromethyl)phenylhydrazine: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenylhydrazine, a crucial fluorinated building block in modern organic synthesis. It details the compound's physicochemical properties, presents a standard experimental protocol for its synthesis via diazotization and reduction, and explores its significant applications in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Introduction

3-(Trifluoromethyl)phenylhydrazine is an aromatic hydrazine derivative characterized by the presence of a trifluoromethyl (-CF3) group at the meta position of the phenyl ring. The strong electron-withdrawing nature and lipophilicity of the -CF3 group impart unique chemical properties to the molecule and its downstream derivatives. Consequently, this compound has emerged as a highly valuable intermediate in medicinal chemistry and organic synthesis. It serves as a key precursor for the synthesis of a wide array of heterocyclic compounds, including pyrazoles and indoles, which are core scaffolds in many biologically active molecules. Its application spans the development of potential antiviral, anti-inflammatory, and anticancer agents.

Physicochemical Properties

3-(Trifluoromethyl)phenylhydrazine is typically handled as a free base (a liquid) or as its more stable hydrochloride salt (a solid). The properties of both forms are summarized below for easy comparison.

| Property | 3-(Trifluoromethyl)phenylhydrazine (Free Base) | 3-(Trifluoromethyl)phenylhydrazine HCl (Salt) |

| CAS Number | 368-78-5[1][2] | 3107-33-3[3] |

| Molecular Formula | C₇H₇F₃N₂[1][2] | C₇H₈ClF₃N₂[3] |

| Molecular Weight | 176.14 g/mol [1][4] | 212.60 g/mol [3] |

| Appearance | Clear, colorless to pale yellow or brown liquid[2][5][6][7] | White to off-white crystalline solid[3][8] |

| Boiling Point | 80-83 °C @ 9 mmHg[1][5][6][9] | 204.6 °C @ 760 mmHg[3][10] |

| Melting Point | Not applicable | 196-199 °C[3] |

| Density | ~1.348 g/mL at 25 °C[1][6] | ~1.348 g/cm³[10] |

| Refractive Index (n²⁰/D) | ~1.504[1][2][9] | ~1.525[3] |

| Solubility | Insoluble in water; slightly soluble in chloroform, methanol[4][6] | Moderately soluble in polar solvents (e.g., ethanol, water)[3][11] |

| Storage Conditions | Store at 2-8°C under inert gas; Air sensitive[5][6][9] | Store at room temperature under inert atmosphere[8] |

Synthesis of 3-(Trifluoromethyl)phenylhydrazine

The most prevalent and industrially scalable method for synthesizing 3-(Trifluoromethyl)phenylhydrazine is a two-step process starting from 3-(trifluoromethyl)aniline. The process involves the formation of a diazonium salt, followed by its reduction.

Classical Synthesis Workflow

The classical synthesis route is a robust method for producing phenylhydrazine derivatives. The workflow begins with the diazotization of the primary amine, followed by reduction to yield the target hydrazine.

Experimental Protocol

The following protocol is a representative procedure adapted from established methods for synthesizing substituted phenylhydrazines.[12][13]

Step 1: Diazotization of 3-(Trifluoromethyl)aniline

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add 3-(trifluoromethyl)aniline (1.0 equivalent) to the stirred acidic solution. A white slurry of the aniline hydrochloride salt may form.

-

Prepare a solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in water.

-

Add the sodium nitrite solution dropwise to the aniline slurry, maintaining the internal temperature between 0-5 °C. The reaction is exothermic.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30-60 minutes at 0-5 °C.

Step 2: Reduction and Isolation

-

In a separate, larger flask, prepare a solution of sodium sulfite (Na₂SO₃, ~2.5-3.0 equivalents) in water and cool it to 0-10 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred sodium sulfite solution. The temperature should be maintained below 20-25 °C during the addition.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. The color of the solution will typically change to a dark red or brown.

-

Carefully add concentrated hydrochloric acid to the reaction mixture until it is strongly acidic (pH < 1).

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 1-4 hours. The solution should become clearer.

-

Cool the reaction mixture to 0-10 °C. The solid product, 3-(trifluoromethyl)phenylhydrazine hydrochloride, will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water or a saturated brine solution, and dry under vacuum to yield the final product. The yield is typically greater than 75%.[12]

Applications in Research and Development

3-(Trifluoromethyl)phenylhydrazine is not typically an end-product but rather a versatile intermediate for constructing more complex, high-value molecules.

-

Pharmaceutical Synthesis: It is a cornerstone for building heterocyclic scaffolds. It is used to synthesize potential antihypertensive, antiviral, and anti-inflammatory agents.[3] For instance, it is a key reagent in the synthesis of isosteviol-fused pyrazolines and pyrazoles, which have been investigated as potential anticancer agents.[12]

-

Fischer Indole Synthesis: This compound is a classic substrate for the Fischer indole synthesis, a powerful reaction that produces indole rings from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[6][7] This pathway is vital for creating a wide range of pharmaceuticals, including the triptan class of antimigraine drugs.

-

Pyrazole Synthesis: The reaction of phenylhydrazines with 1,3-dicarbonyl compounds is a fundamental and efficient method for creating substituted pyrazole rings, which are prevalent in pharmaceuticals and agrochemicals.[2][9]

-

Agrochemicals: The trifluoromethyl-phenyl moiety is common in modern pesticides and herbicides due to its metabolic stability and ability to enhance biological activity. 3-(Trifluoromethyl)phenylhydrazine serves as a precursor to some of these active ingredients.

Spectroscopic Data

Detailed spectroscopic analysis is essential for structure confirmation and purity assessment. While raw spectral data is beyond the scope of this guide, the availability of key spectroscopic information is tabulated below.

| Spectrum Type | Availability |

| ¹H NMR | Data is available from commercial suppliers and chemical databases such as PubChem.[3] |

| ¹³C NMR | Data is available for closely related structures and can be found through chemical suppliers.[14] |

| IR Spectroscopy | IR spectra are available in databases such as the NIST WebBook for related compounds and from suppliers.[15] |

| Mass Spectrometry | Mass spectral data is commonly provided by suppliers and listed in databases like PubChem. |

Safety and Handling

3-(Trifluoromethyl)phenylhydrazine and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[4] It is known to cause serious skin and eye irritation and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store containers tightly sealed in a cool, dry, and well-ventilated area. The free base is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[5][9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-(Trifluoromethyl)phenylhydrazine is a fundamentally important building block for modern chemical synthesis. Its unique electronic properties, conferred by the trifluoromethyl group, make it an attractive starting material for designing novel therapeutic agents and performance materials. The well-established synthesis protocol allows for its reliable production, ensuring its continued role in advancing research and development across the chemical sciences.

References

- 1. Hydrazine, [[3-(trifluoroMethyl)phenyl]Methyl]-, hydrochloride (1:2)(1242339-95-2) 1H NMR [m.chemicalbook.com]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. (3-(Trifluoromethyl)phenyl)hydrazine | C7H7F3N2 | CID 98650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)phenylhydrazine, 95% | Fisher Scientific [fishersci.ca]

- 5. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. HU190546B - Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine - Google Patents [patents.google.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. 3-(Trifluoromethyl)phenyl isocyanate(329-01-1) 13C NMR [m.chemicalbook.com]

- 15. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]

3-(Trifluoromethyl)phenylhydrazine: A Technical Guide for Researchers

CAS Number: 368-78-5

Chemical Structure:

IUPAC Name: [3-(Trifluoromethyl)phenyl]hydrazine

Molecular Formula: C₇H₇F₃N₂

SMILES: NNc1cccc(c1)C(F)(F)F

Physicochemical Properties

This section summarizes the key physical and chemical properties of 3-(Trifluoromethyl)phenylhydrazine, providing essential data for laboratory use, including handling, storage, and reaction setup.

| Property | Value | Reference |

| Molecular Weight | 176.14 g/mol | [1] |

| Appearance | Clear, colorless to yellow liquid | [2] |

| Boiling Point | 80-83 °C at 9 mmHg | [2] |

| Density | 1.348 g/mL at 25 °C | [2] |

| Refractive Index | 1.5010-1.5070 at 20 °C | [2] |

| Solubility | Not miscible or difficult to mix with water | [3] |

| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C), under inert gas | [3] |

Synthesis and Reactivity

3-(Trifluoromethyl)phenylhydrazine is a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds. Its reactivity is primarily centered around the hydrazine moiety, which readily participates in condensation reactions with carbonyl compounds.

Experimental Protocol: Fischer Indole Synthesis of 6-(Trifluoromethyl)-1,2,3,4-tetrahydrocarbazole

The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles. This protocol details the reaction of 3-(trifluoromethyl)phenylhydrazine with cyclohexanone to form the corresponding tetrahydrocarbazole, a scaffold of interest in medicinal chemistry.[4]

Materials:

-

3-(Trifluoromethyl)phenylhydrazine hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Acetate (optional, for liberation of the free hydrazine)

Procedure:

-

Preparation of the Phenylhydrazone:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)phenylhydrazine hydrochloride in a minimal amount of water.

-

Add a solution of sodium acetate in water to liberate the free hydrazine. The free base will often separate as an oil.

-

To this mixture, add an equimolar amount of cyclohexanone.

-

The reaction mixture is stirred vigorously at room temperature. The formation of the phenylhydrazone is often rapid and may result in the precipitation of a solid.[5]

-

The crude phenylhydrazone can be isolated by filtration, washed with water, and used in the next step without further purification.

-

-

Cyclization to the Tetrahydrocarbazole:

-

The crude phenylhydrazone is suspended in a suitable acidic catalyst, such as glacial acetic acid or a mixture of sulfuric acid in ethanol.[1]

-

The mixture is heated to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid, 6-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole, is collected by filtration.

-

-

Purification:

-

The crude product is washed thoroughly with water to remove any residual acid.

-

Recrystallization from a suitable solvent, such as ethanol or methanol, will yield the purified product.[6]

-

Logical Relationship of the Fischer Indole Synthesis:

Caption: Fischer Indole Synthesis Workflow.

Applications in Drug Discovery and Development

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] Consequently, 3-(trifluoromethyl)phenylhydrazine serves as a valuable building block for the synthesis of novel therapeutic agents.

Biological Activities of Derivatives

Derivatives of 3-(trifluoromethyl)phenylhydrazine, particularly carbazoles and pyrazoles, have been investigated for a range of biological activities.

| Compound Class | Biological Activity | Target/Cell Line | IC₅₀/MIC (µM) | Reference |

| N-(Trifluoromethyl)phenyl substituted pyrazoles | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 3.12 | [8] |

| N-(Trifluoromethyl)phenyl substituted pyrazoles | Antibacterial | Enterococcus faecalis | MIC: 0.78 | [8] |

| Tetrahydrocarbazole-tethered triazole | Anticancer | MCF-7 (Breast Cancer) | Not Specified | [9] |

| Tetrahydrocurcumin-linked triazole | Anticancer | HCT-116 (Colon Cancer) | 1.09 ± 0.17 | [9] |

| 4-Chlorophenylpiperazine derivative of tetrahydrocarbazole | Anticancer | MCF-7 (Breast Cancer) | 0.00724 | [10] |

| Carbazole derivatives | Antibacterial | Bacillus subtilis | MIC: 1.9 | [11] |

| Carbazole derivatives | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 0.5 | [11] |

| Carbazole derivatives | Antibacterial | Escherichia coli | MIC: 0.5 | [11] |

Signaling Pathways

While specific signaling pathway involvement for derivatives of 3-(trifluoromethyl)phenylhydrazine is an area of ongoing research, related heterocyclic compounds are known to exert their effects through various mechanisms. For instance, many anticancer agents derived from heterocyclic scaffolds induce apoptosis (programmed cell death) in cancer cells.[9]

Apoptosis Induction Pathway:

Caption: Intrinsic Apoptosis Pathway.

Conclusion

3-(Trifluoromethyl)phenylhydrazine is a versatile and valuable reagent for the synthesis of trifluoromethyl-containing heterocyclic compounds. Its application in the Fischer indole synthesis provides access to a wide range of carbazole derivatives with significant potential in drug discovery, particularly in the development of new anticancer and antimicrobial agents. Further investigation into the specific mechanisms of action and signaling pathway modulation of these derivatives will be crucial for advancing their therapeutic applications.

References

- 1. prepchem.com [prepchem.com]

- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 4. wjarr.com [wjarr.com]

- 5. prepchem.com [prepchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

physical and chemical properties of 3-(Trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Trifluoromethyl)phenylhydrazine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the compound's structural information, physical characteristics, spectroscopic data, and chemical reactivity. Special emphasis is placed on its role in the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry. Detailed experimental protocols for its synthesis and the determination of its key properties are also provided, alongside visualizations to aid in understanding its chemical behavior and synthetic pathways.

Introduction

3-(Trifluoromethyl)phenylhydrazine, with the CAS number 368-78-5, is an aromatic hydrazine derivative featuring a trifluoromethyl group at the meta position of the phenyl ring. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of bioactive molecules. Its primary application lies in the synthesis of indole-containing scaffolds, which are prevalent in a wide array of pharmacologically active compounds. This guide aims to be a thorough resource for professionals working with this versatile chemical intermediate.

Chemical and Physical Properties

The fundamental properties of 3-(Trifluoromethyl)phenylhydrazine are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Identity and Structure

| Parameter | Value |

| IUPAC Name | [3-(Trifluoromethyl)phenyl]hydrazine |

| CAS Number | 368-78-5[1][2][3][4] |

| Molecular Formula | C₇H₇F₃N₂[1][2][3][4] |

| Molecular Weight | 176.14 g/mol [1][2][4] |

| Canonical SMILES | C1=CC(=CC(=C1)NN)C(F)(F)F[3] |

| InChI Key | RSESUCWJKLHXEZ-UHFFFAOYSA-N[3] |

Physical Properties

| Property | Value |

| Appearance | Clear, colorless to yellow liquid[3] |

| Boiling Point | 80-83 °C at 9 mmHg[1] |

| Density | 1.348 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.5010-1.5070[3] |

| Solubility | Not miscible or difficult to mix with water. Soluble in chloroform and methanol. |

| pKa (Predicted) | 4.0 ± 0.1 |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 3-(Trifluoromethyl)phenylhydrazine. While readily available, detailed spectral assignments are not always published. Below are the expected spectral characteristics based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydrazine protons. The aromatic region will display a complex splitting pattern due to the meta-substitution. The protons on the hydrazine group will appear as broad signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for N-H stretching of the hydrazine group (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands (around 1100-1350 cm⁻¹).

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z 176. Fragmentation patterns would likely involve the loss of the hydrazine group and cleavage of the trifluoromethyl group.

Chemical Reactivity and Synthesis

Reactivity

The primary reactivity of 3-(Trifluoromethyl)phenylhydrazine is centered around the hydrazine moiety. It readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These hydrazones are key intermediates in the Fischer indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing the indole ring system. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone. The trifluoromethyl group at the 3-position of the phenylhydrazine influences the regioselectivity of the cyclization and the properties of the resulting indole.[5][6][7][8][9]

The general workflow for the Fischer Indole Synthesis is depicted below:

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 3-(Trifluoromethyl)phenylhydrazine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3-(Trifluoromethyl)phenylhydrazine | 368-78-5 | TCI AMERICA [tcichemicals.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-(Trifluoromethyl)phenylhydrazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Trifluoromethyl)phenylhydrazine and its hydrochloride salt in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for the determination of solubility. This guide is intended to serve as a foundational resource for laboratory professionals working with this compound.

Introduction to 3-(Trifluoromethyl)phenylhydrazine

3-(Trifluoromethyl)phenylhydrazine is a substituted hydrazine derivative that serves as a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its chemical structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique electronic properties and lipophilicity that are often exploited in drug design to enhance metabolic stability and cell permeability. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.

Solubility Data

A comprehensive review of scientific literature and chemical databases reveals a scarcity of precise quantitative solubility data for 3-(Trifluoromethyl)phenylhydrazine. The available information is primarily qualitative and is summarized in the table below. For context, qualitative solubility data for the parent compound, phenylhydrazine, is also included.

| Compound | Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source(s) |

| 3-(Trifluoromethyl)phenylhydrazine | Water | Protic Polar | Data not available | Not miscible or difficult to mix | [1] |

| Chloroform | Chlorinated | Data not available | Slightly Soluble | ||

| Methanol | Protic Polar | Data not available | Slightly Soluble | ||

| 3-(Trifluoromethyl)phenylhydrazine HCl | Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Data not available | Soluble | [2] |

| Methanol | Protic Polar | Data not available | Soluble | [2] | |

| Ethanol | Protic Polar | Data not available | Moderately Soluble | [3] | |

| Water | Protic Polar | Data not available | Moderately Soluble | [3] | |

| Phenylhydrazine (for comparison) | Water | Protic Polar | Data not available | Sparingly Soluble | [4] |

| Ethanol | Protic Polar | Data not available | Miscible | [4] | |

| Diethyl Ether | Ether | Data not available | Miscible | [4] | |

| Chloroform | Chlorinated | Data not available | Miscible | [4] | |

| Benzene | Aromatic | Data not available | Miscible | [4] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following generalized protocol outlines a standard laboratory method for determining the solubility of a liquid compound like 3-(Trifluoromethyl)phenylhydrazine in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of 3-(Trifluoromethyl)phenylhydrazine in a selected organic solvent at a specific temperature.

Materials:

-

3-(Trifluoromethyl)phenylhydrazine (high purity)

-

Selected organic solvent (analytical grade)

-

Small, sealable glass vials

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of 3-(Trifluoromethyl)phenylhydrazine in the chosen solvent at known concentrations.

-

These standards will be used to create a calibration curve for the analytical method (HPLC or GC).

-

-

Equilibration:

-

Add an excess amount of 3-(Trifluoromethyl)phenylhydrazine to a known volume of the solvent in a sealed glass vial. The presence of a distinct undissolved phase of the solute should be visible.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. Constant agitation is necessary to facilitate dissolution.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let any undissolved material settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any microscopic undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Quantitatively dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using the validated HPLC or GC method.

-

Determine the concentration of 3-(Trifluoromethyl)phenylhydrazine in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This concentration represents the solubility of 3-(Trifluoromethyl)phenylhydrazine in the solvent at the specified temperature. The solubility can be expressed in units such as g/L, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship governing the solubility of 3-(Trifluoromethyl)phenylhydrazine.

References

Spectroscopic Profile of 3-(Trifluoromethyl)phenylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Trifluoromethyl)phenylhydrazine (CAS No. 368-78-5), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for 3-(Trifluoromethyl)phenylhydrazine. The data is compiled from various sources and representative values are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.4 - 7.2 | m | 1H | Ar-H |

| ~7.1 - 6.9 | m | 3H | Ar-H |

| ~5.7 (broad s) | s | 1H | NH |

| ~3.8 (broad s) | s | 2H | NH₂ |

Note: Chemical shifts are referenced to a standard internal solvent signal. The protons of the NH and NH₂ groups are exchangeable with deuterium and their signals will disappear upon addition of D₂O.

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-NHNH₂ |

| ~131 (q) | C-CF₃ |

| ~129 | Ar-CH |

| ~122 | Ar-CH |

| ~124 (q) | CF₃ |

| ~118 | Ar-CH |

| ~112 | Ar-CH |

Note: The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets due to C-F coupling.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | C=C aromatic ring stretching |

| 1600 - 1550 | Medium | N-H bending |

| 1350 - 1300 | Strong | C-F stretching (asymmetric) |

| 1150 - 1100 | Strong | C-F stretching (symmetric) |

| 800 - 750 | Strong | Aromatic C-H out-of-plane bending |

Note: The spectrum of phenylhydrazine derivatives typically shows characteristic N-H stretching bands.[3] The strong absorptions in the 1350-1100 cm⁻¹ region are characteristic of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in determining its molecular weight and structure.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 176 | High | [M]⁺ (Molecular Ion) |

| 157 | Medium | [M - F]⁺ or [M - NH₃]⁺ |

| 145 | Medium | [M - NHNH₂]⁺ |

| 127 | High | [C₇H₄F₂]⁺ |

| 107 | Medium | [M - CF₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Note: The molecular ion peak at m/z 176 is expected to be prominent. Fragmentation often involves the loss of the trifluoromethyl group or parts of the hydrazine moiety.[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., Bruker Avance III 400 or 500 MHz) is typically used.[5]

-

Sample Preparation : Approximately 5-10 mg of 3-(Trifluoromethyl)phenylhydrazine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]

-

¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

¹³C NMR Acquisition : The carbon spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation : As 3-(Trifluoromethyl)phenylhydrazine is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[7][8] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[9][10]

-

Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.[8]

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of compound.[11]

-

Sample Introduction : The sample can be introduced directly via a heated probe or, if coupled with gas chromatography (GC-MS), through the GC column.

-

Ionization : In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]

-

Data Acquisition : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the experimental workflow and data relationships for the spectroscopic analysis of 3-(Trifluoromethyl)phenylhydrazine.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. chromatographyonline.com [chromatographyonline.com]

Reactivity of the Hydrazine Group in 3-(Trifluoromethyl)phenylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenylhydrazine is a crucial building block in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the reactivity of the hydrazine group, often leading to unique and desirable properties in the resulting heterocyclic compounds. This technical guide provides a comprehensive overview of the reactivity of the hydrazine group in 3-(trifluoromethyl)phenylhydrazine, focusing on its application in the synthesis of pyrazoles and indoles through the Knorr pyrazole synthesis and the Fischer indole synthesis, respectively. The Japp-Klingemann reaction, as a route to the precursor hydrazones, is also discussed.

Core Reactivity of the Hydrazine Group

The hydrazine group (-NHNH2) is a versatile functional group characterized by its nucleophilicity. In 3-(trifluoromethyl)phenylhydrazine, the electron-withdrawing nature of the meta-substituted -CF3 group reduces the electron density on the phenyl ring and, consequently, modulates the nucleophilicity of the hydrazine nitrogens. This electronic effect can influence reaction rates, regioselectivity, and the stability of intermediates.

The primary reactions of the hydrazine group in 3-(trifluoromethyl)phenylhydrazine involve condensation with carbonyl compounds to form hydrazones, which are key intermediates in several important cyclization reactions.

Key Synthetic Applications

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazole derivatives, which involves the condensation of a β-dicarbonyl compound with a hydrazine. The reaction with 3-(trifluoromethyl)phenylhydrazine allows for the introduction of the 3-(trifluoromethyl)phenyl moiety onto the pyrazole ring, a common scaffold in many biologically active molecules.

Reaction Pathway:

The reaction proceeds through the initial formation of a hydrazone intermediate by condensation of the more reactive carbonyl group of the β-dicarbonyl compound with the terminal nitrogen of the hydrazine. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazole ring. In the case of unsymmetrical β-dicarbonyl compounds, the reaction can potentially yield two regioisomers. The regioselectivity is influenced by the electronic and steric nature of the substituents on both the hydrazine and the dicarbonyl compound. The electron-withdrawing trifluoromethyl group on the phenylhydrazine can influence which carbonyl group of the dicarbonyl compound is preferentially attacked.[1]

Experimental Data:

| Reactants | Product | Catalyst/Solvent | Conditions | Yield | Reference |

| 3-(Trifluoromethyl)phenylhydrazine, 1,1,3,3-Tetraethoxypropane | 1-(3-(Trifluoromethyl)phenyl)pyrazole | HCl / Ethanol | 80-90°C, 2-3 h | 80% | [2] |

| 4-(Trifluoromethyl)phenylhydrazine, 2-Acetyl-1,3-indanedione | 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Acetic Acid / Ethanol | Reflux, 48 h | 4% | [3] |

| 4-(Trifluoromethyl)phenylhydrazine, 2-Acetyl-1,3-indanedione | 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Microwave | 150°C, 20 min | 6% | [3] |

| 4-(Trifluoromethyl)phenylhydrazine, 2-Acetyl-1,3-indanedione | 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Microwave-Sonication | 150°C, 20 min then sonication | 24% | [3] |

Experimental Protocol: Synthesis of 1-(3-(Trifluoromethyl)phenyl)pyrazole [2]

-

Materials: 3-(Trifluoromethyl)phenylhydrazine (35.2 g, 0.2 M), 1,1,3,3-tetraethoxypropane (44.0 g, 0.2 M), concentrated hydrochloric acid (16.5 ml), 100% ethanol (20 ml), water (15 ml), ethyl acetate, sodium sulfate.

-

Procedure:

-

In a 500 ml two-necked flask equipped with a condenser and a magnetic stirrer, add 3-(trifluoromethyl)phenylhydrazine, water, and ethanol.

-

Slowly add concentrated hydrochloric acid.

-

Add 1,1,3,3-tetraethoxypropane to the mixture.

-

Heat the reaction mixture slowly to 80-90°C and maintain this temperature for 2-3 hours.

-

Cool the reaction mixture and quench with ice water.

-

Extract the product with ethyl acetate and wash the organic layer several times with water.

-

Dry the organic solution over sodium sulfate and evaporate the solvent under reduced pressure to obtain a dark liquid.

-

Distill the crude product at 70-80°C under a pressure of about 100 microns to yield a light yellow oil.

-

Signaling Pathway Diagram:

Knorr Pyrazole Synthesis Pathway

Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. The use of 3-(trifluoromethyl)phenylhydrazine allows for the synthesis of indoles bearing a trifluoromethyl group on the benzene ring, which can significantly impact their biological activity.

Reaction Pathway:

The reaction initiates with the formation of a phenylhydrazone from the arylhydrazine and the carbonyl compound. Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement (the key step) to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia lead to the aromatic indole product. The electron-withdrawing -CF3 group can influence the rate of the rearrangement and the overall efficiency of the reaction.[4]

Experimental Data:

| Reactants | Product | Catalyst/Solvent | Conditions | Yield | Reference |

| p-Nitrophenylhydrazine hydrochloride, Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Acetic acid/HCl | Reflux, 4 h | 30% | [5] |

| Phenylhydrazine, Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Acetic acid | Reflux | 76-85% | [6] |

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)-1,2,3,4-tetrahydrocarbazole (General Procedure Adaptation)

-

Materials: 3-(Trifluoromethyl)phenylhydrazine, cyclohexanone, glacial acetic acid.

-

Procedure:

-

A mixture of cyclohexanone (1.0 equivalent) and glacial acetic acid is heated to reflux with stirring in a round-bottomed flask equipped with a reflux condenser.

-

3-(Trifluoromethyl)phenylhydrazine (1.0 equivalent) is added dropwise to the refluxing solution over a period of 1 hour.

-

The reaction mixture is refluxed for an additional hour after the addition is complete.

-

The mixture is then cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with water and then with a mixture of ethanol and water.

-

The product is dried and can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

-

Signaling Pathway Diagram:

Fischer Indole Synthesis Pathway

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a valuable method for the synthesis of hydrazones, which are the direct precursors for the Fischer indole synthesis. This reaction involves the coupling of an aryl diazonium salt with a β-keto acid or a β-keto ester. To utilize 3-(trifluoromethyl)phenylhydrazine in a subsequent Fischer indole synthesis, one would typically start with 3-(trifluoromethyl)aniline to prepare the corresponding diazonium salt.

Reaction Pathway:

The reaction begins with the diazotization of an arylamine (in this case, 3-(trifluoromethyl)aniline) to form a diazonium salt. This electrophilic diazonium salt then reacts with the enolate of a β-keto ester. The resulting azo compound is unstable and undergoes hydrolysis and decarboxylation to yield the final hydrazone.[7]

Experimental Protocol: Synthesis of a Hydrazone via Japp-Klingemann Reaction (General Procedure)

-

Part A: Diazotization of 3-(Trifluoromethyl)aniline

-

Dissolve 3-(trifluoromethyl)aniline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.

-

-

Part B: Coupling with Ethyl Acetoacetate

-

In a separate flask, dissolve ethyl acetoacetate and sodium acetate in ethanol and cool to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution, keeping the temperature below 5 °C.

-

Continue stirring the mixture at 0-5 °C for 1-2 hours.

-

-

Part C: Work-up and Purification

-

Pour the reaction mixture into cold water to precipitate the crude hydrazone.

-

Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure hydrazone.

-

Experimental Workflow Diagram:

Japp-Klingemann Reaction Workflow

Conclusion

The hydrazine group in 3-(trifluoromethyl)phenylhydrazine is a key functional moiety that enables the synthesis of a wide variety of heterocyclic compounds. The electron-withdrawing trifluoromethyl group plays a significant role in modulating the reactivity of the hydrazine, influencing reaction outcomes in important transformations such as the Knorr pyrazole synthesis and the Fischer indole synthesis. This guide has provided an in-depth overview of these reactions, including quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways. This information is intended to be a valuable resource for researchers and scientists working in the field of synthetic and medicinal chemistry, aiding in the design and execution of synthetic routes to novel and potentially bioactive molecules.

References

- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

The Electronic Influence of the meta-Trifluoromethyl Group on Chemical Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and materials chemistry, prized for its profound ability to modulate molecular properties. When positioned on an aromatic ring, its electronic effects are particularly influential, dictating the reactivity and, consequently, the synthetic accessibility and biological activity of the molecule. This technical guide provides a comprehensive exploration of the electronic effects of the meta-trifluoromethyl group on chemical reactivity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Electronic Properties of the meta-Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its influence stems primarily from the strong inductive effect (-I) of the three highly electronegative fluorine atoms. This potent electron withdrawal significantly decreases the electron density of the aromatic ring. Unlike groups in the ortho or para positions, a meta-substituent's electronic influence is predominantly inductive, with minimal resonance contribution. This makes the meta-trifluoromethyl group an excellent tool for systematically tuning the electronic properties of an aromatic system.

Quantitative Measures of Electron-Withdrawing Strength

The electronic effect of a substituent can be quantified using Hammett substituent constants (σ). The σ_meta_ (σ_m_) constant for the trifluoromethyl group consistently demonstrates its strong electron-withdrawing nature.

| Parameter | Value | Reference Compound |

| Hammett Constant (σ_m_) | +0.43 | Benzoic Acid |

| Hammett Constant (σ_m_) | +0.46 | Benzoic Acid |

| Hammett Constant (σ_m_) | +0.52 | Benzoic Acid[2] |

These positive σ_m_ values indicate that the meta-trifluoromethyl group is a strong electron-withdrawing substituent, increasing the acidity of benzoic acid compared to the unsubstituted form.

Impact on Acidity and Basicity

The strong inductive effect of the meta-trifluoromethyl group significantly influences the pKa of acidic and basic functional groups attached to the aromatic ring.

Acidity of Phenols and Carboxylic Acids

By withdrawing electron density, the meta-CF₃ group stabilizes the conjugate base formed upon deprotonation of an acidic proton, thereby increasing the acidity (lowering the pKa).

| Compound | pKa |

| 3-(Trifluoromethyl)phenol | 8.68 (at 25°C)[1][2][3] |

| 3-(Trifluoromethyl)benzoic acid | 3.77 (Predicted)[4] |

| Phenol | 9.95 |

| Benzoic Acid | 4.20 |

Basicity of Anilines

Conversely, the electron-withdrawing nature of the meta-CF₃ group decreases the electron density on the nitrogen atom of an aniline, making the lone pair less available for protonation. This results in a decrease in basicity (a lower pKa of the corresponding anilinium ion).

| Compound | pKa of Conjugate Acid |

| 3-(Trifluoromethyl)aniline | 3.49 (at 25°C)[1] |

| Aniline | 4.63 |

Influence on Chemical Reactivity

The electronic perturbation caused by the meta-trifluoromethyl group has a profound impact on the rates and regioselectivity of various chemical reactions involving the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

The meta-trifluoromethyl group is a strong deactivating group towards electrophilic aromatic substitution. The electron-poor nature of the ring makes it less nucleophilic and therefore less reactive towards electrophiles. Furthermore, it directs incoming electrophiles to the meta position.

This deactivating effect is substantial. For instance, the nitration of trifluoromethylbenzene is approximately 40,000 times slower than the nitration of benzene.

The meta-directing effect can be understood by examining the resonance structures of the cationic intermediates (Wheland intermediates) formed during electrophilic attack. Attack at the ortho and para positions places a positive charge on the carbon atom directly attached to the electron-withdrawing CF₃ group, which is highly destabilizing. In contrast, meta attack avoids this unfavorable arrangement, making it the preferred pathway.

Figure 1. Influence of the meta-trifluoromethyl group on the stability of intermediates in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-withdrawing nature of the trifluoromethyl group activates an aromatic ring towards nucleophilic aromatic substitution, particularly when it is positioned ortho or para to a good leaving group. While the meta position has a less pronounced activating effect compared to ortho and para positions, it still contributes to the overall electron deficiency of the ring, making it more susceptible to nucleophilic attack than an unsubstituted ring. The rate of SNAr reactions is enhanced by the ability of the electron-withdrawing group to stabilize the negatively charged Meisenheimer intermediate.

Reactions at the Benzylic Position

The trifluoromethyl group also influences the reactivity of substituents at the benzylic position. For example, the solvolysis of a benzyl halide is affected by the electronic nature of the aromatic ring. An electron-withdrawing group like the meta-CF₃ group will destabilize the developing positive charge at the benzylic carbon in an S_N_1-type reaction, thus slowing down the rate of solvolysis.

Experimental Protocols

Determination of Hammett Constant (σ_m_) by Titration of Substituted Benzoic Acids

This protocol outlines the determination of the σ_m_ for the trifluoromethyl group by measuring the pKa of 3-(trifluoromethyl)benzoic acid and comparing it to the pKa of unsubstituted benzoic acid.

Materials:

-

3-(trifluoromethyl)benzoic acid

-

Benzoic acid

-

Standardized ~0.1 M NaOH solution

-

Ethanol

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Solution Preparation: Prepare a ~0.01 M solution of 3-(trifluoromethyl)benzoic acid in a 50:50 (v/v) ethanol-water mixture. Prepare a ~0.01 M solution of benzoic acid in the same solvent mixture.

-

Titration Setup: Calibrate the pH meter using standard buffer solutions. Place a known volume (e.g., 25.00 mL) of the 3-(trifluoromethyl)benzoic acid solution in a beaker with a magnetic stir bar.

-

Titration: Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant. Continue the titration past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of NaOH added to obtain the titration curve. Determine the equivalence point (the point of maximum slope). The pH at half the equivalence volume is equal to the pKa of the acid.

-

Repeat: Repeat the titration for the benzoic acid solution to determine its pKa under the same conditions.

-

Calculation of σ_m_: The Hammett constant is calculated using the following equation: σ_m_ = pKa (benzoic acid) - pKa (3-trifluoromethylbenzoic acid)

Figure 2. Experimental workflow for the determination of the Hammett constant (σ_m_).

Determination of pKa of 3-(Trifluoromethyl)aniline by Potentiometric Titration

Materials:

-

3-(trifluoromethyl)aniline

-

Standardized ~0.1 M HCl solution

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Solution Preparation: Prepare a ~0.01 M aqueous solution of 3-(trifluoromethyl)aniline.

-

Titration Setup: Calibrate the pH meter. Place a known volume (e.g., 25.00 mL) of the aniline solution in a beaker with a magnetic stir bar.

-

Titration: Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of HCl added. Determine the equivalence point. The pH at half the equivalence volume corresponds to the pKa of the anilinium ion.

Kinetic Study of Electrophilic Nitration of Trifluoromethylbenzene

This experiment determines the relative rate of nitration of trifluoromethylbenzene compared to benzene.

Materials:

-

Benzene

-

Trifluoromethylbenzene

-

Nitrating mixture (a solution of HNO₃ in H₂SO₄)

-

A suitable organic solvent (e.g., dichloromethane)

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Internal standard (e.g., a long-chain alkane)

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a mixture of known amounts of benzene, trifluoromethylbenzene, and the internal standard in the organic solvent.

-

Initiation: Cool the mixture in an ice bath and add a carefully measured, limiting amount of the cold nitrating mixture with vigorous stirring.

-

Reaction Monitoring: At various time intervals, withdraw small aliquots of the reaction mixture and quench the reaction by adding the aliquot to a vial containing a small amount of water and a neutralizing agent (e.g., sodium bicarbonate).

-

GC Analysis: Analyze the quenched aliquots by GC to determine the concentrations of the remaining benzene and trifluoromethylbenzene relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the concentration of each reactant versus time. For a pseudo-first-order reaction, the slope of this line will be the negative of the pseudo-first-order rate constant (-k).

-

Relative Rate Calculation: The relative rate of nitration is the ratio of the rate constant for trifluoromethylbenzene to the rate constant for benzene.

Conclusion

The meta-trifluoromethyl group exerts a powerful and predictable electronic influence on aromatic systems, primarily through a strong inductive effect. This makes it an invaluable substituent in the design of pharmaceuticals and advanced materials. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack while directing substitution to the meta position. Conversely, it can activate the ring towards nucleophilic substitution. These effects also lead to a quantifiable impact on the acidity and basicity of functional groups attached to the ring. A thorough understanding of these electronic effects, supported by the quantitative data and experimental methodologies presented in this guide, is essential for any scientist working with trifluoromethyl-substituted aromatic compounds.

References

A Technical Guide to the Commercial Availability and Suppliers of 3-(Trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability and supplier landscape for 3-(Trifluoromethyl)phenylhydrazine and its hydrochloride salt. These compounds are critical building blocks in the synthesis of a variety of pharmaceutical and agrochemical compounds, particularly heterocyclic structures such as pyrazolines and pyrazoles. This document offers a detailed comparison of product specifications from major chemical suppliers, outlines typical analytical methods for quality control, and presents an exemplary experimental protocol for its application in synthetic chemistry. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this important chemical intermediate.

Introduction

3-(Trifluoromethyl)phenylhydrazine [CAS: 368-78-5] and its hydrochloride salt [CAS: 3107-33-3] are key reagents in organic synthesis. The presence of the trifluoromethyl group, a bioisostere for the methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. Consequently, this hydrazine derivative is frequently employed in the development of novel therapeutic agents and agrochemicals. This guide serves as a practical resource for laboratory and industrial-scale procurement and application of this versatile chemical.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer 3-(Trifluoromethyl)phenylhydrazine and its hydrochloride salt in various grades and quantities. The following tables summarize the product specifications from several major vendors to facilitate a comparative assessment.

3-(Trifluoromethyl)phenylhydrazine (Free Base)

Table 1: Commercial Availability of 3-(Trifluoromethyl)phenylhydrazine (CAS: 368-78-5)

| Supplier | Product Number(s) | Purity | Physical Form | Available Quantities |

| Sigma-Aldrich | ATE443542258 | 95%[1] | Pale-yellow to Yellow-brown Liquid[1] | 1 g, 5 g, 25 g[1] |

| Thermo Scientific Chemicals | L11996 | >94.0% (GC)[2] | Clear, colorless to yellow Liquid[2] | 1 g, 5 g |

| TCI America | T2411 | >97.0% (GC)[3] | Liquid[3] | 1 g, 5 g[3] |

| Fisher Scientific | AAL1199603, AAL1199606 | 95% | Liquid | 1 g, 5 g[4] |

| Santa Cruz Biotechnology | sc-231133 | Not specified | Not specified | Not specified |

Table 2: Physicochemical Properties of 3-(Trifluoromethyl)phenylhydrazine

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂ | [4][5] |

| Molecular Weight | 176.14 g/mol | [1][3][4] |

| Boiling Point | 80-83 °C/9 mmHg | [1] |

| Refractive Index (@ 20°C) | 1.5010-1.5070 | [2] |

| Storage Temperature | 2-8 °C | [1] |

3-(Trifluoromethyl)phenylhydrazine Hydrochloride

Table 3: Commercial Availability of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride (CAS: 3107-33-3)

| Supplier | Product Number(s) | Purity | Physical Form | Available Quantities |

| INDOFINE Chemical Company | 26-4593 | 97%[6] | Not specified | 25 g, 100 g[6] |

| Matrix Scientific | 005466 | 95% | Solid | Not specified |

| Sigma-Aldrich | BLD-BD4791 | 97%[7] | Off White to Pale-yellow to Yellow-brown to Brown Solid[7] | Not specified |

| ChemicalBook | CB7254589 | 98% | Not specified | 1 g, 5 g, 25 g, 100 g |

Table 4: Physicochemical Properties of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₇H₈ClF₃N₂ | [6] |

| Molecular Weight | 212.60 g/mol | [6][8] |

| Melting Point | 224-225 °C (dec.) | [8] |

| Storage Temperature | Room Temperature (Inert atmosphere)[7] | [7] |

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for the procurement and quality control of 3-(Trifluoromethyl)phenylhydrazine for research and development purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and stereoselective synthesis of novel isosteviol-fused pyrazolines and pyrazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eresearchco.com [eresearchco.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of 3-(Trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 3-(Trifluoromethyl)phenylhydrazine. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities. This guide is intended for professionals in research, and drug development who may work with this compound.

Hazard Identification and Classification

3-(Trifluoromethyl)phenylhydrazine is classified as a hazardous substance with multiple risk factors.[1][2] It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1][2] Furthermore, it is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2]

GHS Hazard Statements:

-

H335: May cause respiratory irritation[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-(Trifluoromethyl)phenylhydrazine is provided in the table below. This information is crucial for the safe design of experiments and for understanding the behavior of the compound under various conditions.

| Property | Value |

| Molecular Formula | C7H7F3N2[2] |

| Molecular Weight | 176.14 g/mol [5] |

| Appearance | Pale-yellow to Yellow-brown Liquid[3] |

| Boiling Point | 80-83 °C at 9 mmHg[3][5] |

| Flash Point | 107 °C / 224.6 °F[1][3] |

| Density | 1.348 g/mL at 25 °C[6] |

| Refractive Index | 1.504 at 20 °C[6] |

| Storage Temperature | 2-8 °C[3][5] |

Exposure Controls and Personal Protection

To minimize the risk of exposure, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is mandatory.

Engineering Controls

-

Fume Hood: All handling of 3-(Trifluoromethyl)phenylhydrazine must be conducted in a properly functioning chemical fume hood to control airborne concentrations.[5]

-

Ventilation: Ensure adequate general laboratory ventilation.[1]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of where the chemical is handled.[1]

Personal Protective Equipment (PPE)

The following PPE is required when handling 3-(Trifluoromethyl)phenylhydrazine:

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4] |

| Respiratory Protection | For situations where fume hood use is not feasible or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |

Safe Handling and Experimental Protocols

Due to its hazardous nature and air sensitivity, 3-(Trifluoromethyl)phenylhydrazine requires meticulous handling.[7] The following are general protocols that should be adapted into specific Standard Operating Procedures (SOPs) for any experiment involving this compound.

General Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of 3-(Trifluoromethyl)phenylhydrazine, from acquisition to disposal.

Caption: Workflow for Safe Handling of 3-(Trifluoromethyl)phenylhydrazine.

Protocol for Transfer using a Syringe (Air-Sensitive Technique)

This protocol outlines the steps for transferring 3-(Trifluoromethyl)phenylhydrazine from a Sure/Seal™ bottle, a common packaging for air-sensitive reagents.

-

Preparation:

-

Oven-dry all glassware and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).

-

Ensure the Schlenk line or inert gas manifold is functioning correctly.

-

Select a syringe with a capacity that is at least double the volume to be transferred and fit it with a long, clean, and dry needle.[8]

-

-

Inert Gas Purge:

-

Flush the syringe and needle with inert gas at least three times to remove any residual air and moisture.[9]

-

-

Transfer:

-

Pierce the septum of the 3-(Trifluoromethyl)phenylhydrazine container with the needle.

-

Introduce a positive pressure of inert gas into the bottle using a separate needle connected to the gas line.

-

Carefully draw the desired volume of the liquid into the syringe.

-

Withdraw the needle from the bottle and quickly insert it into the receiving flask, which should also be under an inert atmosphere.

-

Dispense the liquid into the receiving flask.

-

-

Cleaning:

-

Immediately after use, rinse the syringe and needle with a suitable dry solvent (e.g., anhydrous toluene or THF) under an inert atmosphere.

-

Then, carefully quench any residual reagent by slowly adding a less reactive solvent like isopropanol, followed by water.

-

Storage and Incompatibility

Proper storage is crucial to maintain the stability of 3-(Trifluoromethyl)phenylhydrazine and to prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 2°C and 8°C.[3][5] The material should be stored under an inert gas as it is air-sensitive.[7][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

The following diagram summarizes the key storage requirements and incompatibilities.

Caption: Storage and Incompatibility Diagram.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response

The procedure for responding to a spill is outlined in the diagram below.

Caption: Emergency Response Protocol for an Accidental Spill.

First Aid Measures

The following first aid measures should be taken in case of exposure:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1]

-

Unsuitable Extinguishing Media: No information available.[1]

-

Specific Hazards: During a fire, hazardous decomposition products such as nitrogen oxides, carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride may be formed.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

All waste containing 3-(Trifluoromethyl)phenylhydrazine must be treated as hazardous waste.[2]

-

Collect all waste materials in clearly labeled, sealed, and compatible containers.

-

Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][2] Do not dispose of down the drain or in regular trash.

References

- 1. thesafetygeek.com [thesafetygeek.com]

- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 3. ionicviper.org [ionicviper.org]

- 4. 3-(Trifluoromethyl)phenylhydrazine | 368-78-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 3-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | 368-78-5 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. web.mit.edu [web.mit.edu]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 10. 3-(Trifluoromethyl)phenylhydrazine | 368-78-5 | TCI AMERICA [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Pyrazole Derivatives Utilizing 3-(Trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of pyrazole derivatives using 3-(trifluoromethyl)phenylhydrazine as a key starting material. Detailed experimental protocols for major synthetic routes are provided, along with a summary of the biological activities of the resulting compounds, particularly their applications in antimicrobial and anticancer research.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. This document focuses on the synthesis of pyrazole derivatives from 3-(trifluoromethyl)phenylhydrazine and explores their potential as therapeutic agents.

Synthetic Methodologies